molecular formula C16H12D3FN3O4 B196449 N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 1032182-14-1

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No. B196449
M. Wt: 345.39 g/mol
InChI Key: TYZROVQLWOKYKF-LSSZDJLLSA-N
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Description

“N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide” is a morpholine derivative . It is also known as Linezolid . The compound has a molecular formula of C16H20FN3O4 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 337.351, and a mono-isotopic mass of 337.14378 . More detailed physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Antibacterial Properties

A variety of studies have investigated the antibacterial properties of compounds similar to N-{[(5S)-3-{3-Fluoro-4-[(2H8)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide. Varshney et al. (2009) synthesized and evaluated the antibacterial activity of related isoxazolinyl oxazolidinones against various resistant Gram-positive and Gram-negative bacteria, finding that many of these compounds exhibited lower MIC values compared to linezolid, a known antibiotic, against several bacterial strains (Varshney, Mishra, Shukla, & Sahu, 2009). Additionally, Zurenko et al. (1996) studied the in vitro activities of U-100592 and U-100766, novel oxazolidinone analogs, and found effective antibacterial activities against a variety of clinically important human pathogens (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of oxazolidinone derivatives has been significant. Lin and Weaner (2012) described the synthesis of a stable isotope-labeled antibacterial agent and its major metabolite, showcasing the chemical pathways involved (Lin & Weaner, 2012). Wielgus et al. (2015) provided a comprehensive structural and spectral study of linezolid and its precursors, employing solid-state nuclear magnetic resonance and mass spectrometry, offering insights into the molecular structure of these compounds (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).

Drug Delivery and Formulation

Research has also been conducted into the drug delivery and formulation of oxazolidinone antibiotics. Tammaro et al. (2015) prepared poly(ϵ-caprolactone) membranes loaded with Linezolid for controlled release in topical applications, indicating potential for localized antibiotic delivery (Tammaro, Saturnino, D'Aniello, Vigliotta, & Vittoria, 2015).

Metabolic Studies

Sang et al. (2016) investigated the phase I metabolism of FYL-67, a linezolid analogue, using LC-MS/MS, contributing to the understanding of metabolic pathways and potential interactions of similar oxazolidinone derivatives (Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016).

properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-LSSZDJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649489
Record name N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

CAS RN

1032182-14-1
Record name N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-2,2,3,3,5,5,6,6-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032182-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
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N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
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N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
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N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
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N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Reactant of Route 6
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N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

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